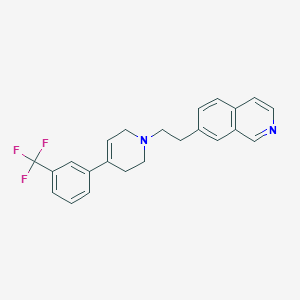

7-(2-(3,6-Dihydro-4-(3-(trifluoromethyl)phenyl)-1(2H)-pyridinyl)ethyl)isoquinoline

Description

SSR-150106 is a small molecule drug developed by Sanofi. It functions as a C-C chemokine receptor antagonist and a tumor necrosis factor alpha inhibitor. This compound has been primarily investigated for its potential in treating immune system diseases, skin and musculoskeletal diseases, and other inflammatory conditions, including rheumatoid arthritis .

Properties

CAS No. |

335267-09-9 |

|---|---|

Molecular Formula |

C23H21F3N2 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

7-[2-[4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]isoquinoline |

InChI |

InChI=1S/C23H21F3N2/c24-23(25,26)22-3-1-2-20(15-22)19-8-12-28(13-9-19)11-7-17-4-5-18-6-10-27-16-21(18)14-17/h1-6,8,10,14-16H,7,9,11-13H2 |

InChI Key |

ZXXHOPNSTZKWRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=C(C=C3)C=CN=C4 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for SSR-150106 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

SSR-150106 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SSR-150106 may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the interactions of C-C chemokine receptor antagonists and tumor necrosis factor alpha inhibitors.

Biology: It is used to investigate the role of chemokine receptors and tumor necrosis factor alpha in inflammatory processes and immune responses.

Medicine: SSR-150106 has been evaluated in clinical trials for its efficacy in reducing inflammation and pain in patients with rheumatoid arthritis.

Mechanism of Action

SSR-150106 exerts its effects by antagonizing C-C chemokine receptors and inhibiting tumor necrosis factor alpha. These molecular targets are involved in the regulation of immune responses and inflammation. By blocking the activity of these receptors and inhibiting the production of tumor necrosis factor alpha, SSR-150106 reduces the recruitment and activation of immune cells, thereby decreasing inflammation and pain .

Comparison with Similar Compounds

SSR-150106 is unique in its dual mechanism of action as both a C-C chemokine receptor antagonist and a tumor necrosis factor alpha inhibitor. Similar compounds include:

Maraviroc: A C-C chemokine receptor antagonist used in the treatment of HIV infection.

Adalimumab: A tumor necrosis factor alpha inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.

Etanercept: Another tumor necrosis factor alpha inhibitor used for similar indications as adalimumab.

SSR-150106 stands out due to its combined targeting of both chemokine receptors and tumor necrosis factor alpha, which may offer enhanced therapeutic benefits in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.